

BRD73954: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: BRD73954

Cat. No.: B15585298

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This document provides an in-depth technical overview of the discovery, synthesis, and biological characterization of **BRD73954**, a potent and selective dual inhibitor of histone deacetylase (HDAC) 6 and 8.

Introduction

BRD73954, with the chemical name N1-Hydroxy-N3-(2-phenylethyl)-1,3-benzenedicarboxamide, was first identified by Olson and colleagues in 2013 as the first small molecule capable of potently and selectively inhibiting both HDAC6 and HDAC8.[1][2] These two HDAC isoforms belong to different phylogenetic classes, making the dual inhibition by a single small molecule a significant discovery in the field of epigenetics and drug discovery. The strategic inhibition of HDAC6 and HDAC8 holds potential therapeutic applications, offering a potentially wider therapeutic window compared to the inhibition of other HDACs.

Quantitative Data

The biological activity of **BRD73954** has been characterized by its inhibitory concentration (IC50) against a panel of HDAC isoforms. The data consistently demonstrates its high potency and selectivity for HDAC6 and HDAC8.

HDAC Isoform	IC50 (μM)
HDAC1	12
HDAC2	9
HDAC3	23
HDAC4	>33
HDAC6	0.036
HDAC8	0.12

Table 1: Inhibitory Activity of **BRD73954** against various HDAC isoforms. Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

Synthesis of BRD73954

The synthesis of **BRD73954** is a two-step process starting from 3-(Methoxycarbonyl)benzoic acid.

Step 1: Synthesis of 3-((2-phenylethyl)carbamoyl)benzoic acid

- To a solution of 3-(Methoxycarbonyl)benzoic acid in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), is added a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or dicyclohexylcarbodiimide (DCC), along with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
- 2-Phenylethanolamine is then added to the reaction mixture.
- The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is worked up by washing with an aqueous acid solution (e.g., 1N HCl) and brine.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to yield 3-((2-phenylethyl)carbamoyl)benzoic acid.

Step 2: Synthesis of N1-Hydroxy-N3-(2-phenylethyl)-1,3-benzenedicarboxamide (**BRD73954**)

- The product from Step 1, 3-((2-phenylethyl)carbamoyl)benzoic acid, is dissolved in a suitable solvent like DMF.
- A coupling agent (e.g., HATU or DCC) and a base (e.g., DIPEA) are added to the solution.
- Hydroxylamine hydrochloride is then added to the reaction mixture.
- The reaction is stirred at room temperature until completion.
- The reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
- The final product, **BRD73954**, is purified by preparative high-performance liquid chromatography (HPLC) or crystallization.

HDAC Inhibition Assay

The inhibitory activity of **BRD73954** against various HDAC isoforms is determined using a commercially available fluorogenic assay kit.

- Recombinant human HDAC enzymes are incubated with a fluorescently labeled acetylated peptide substrate and varying concentrations of **BRD73954**.
- The deacetylation of the substrate by the HDAC enzyme is followed by the addition of a developer solution which releases a fluorophore.
- The fluorescence intensity is measured using a microplate reader.

- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

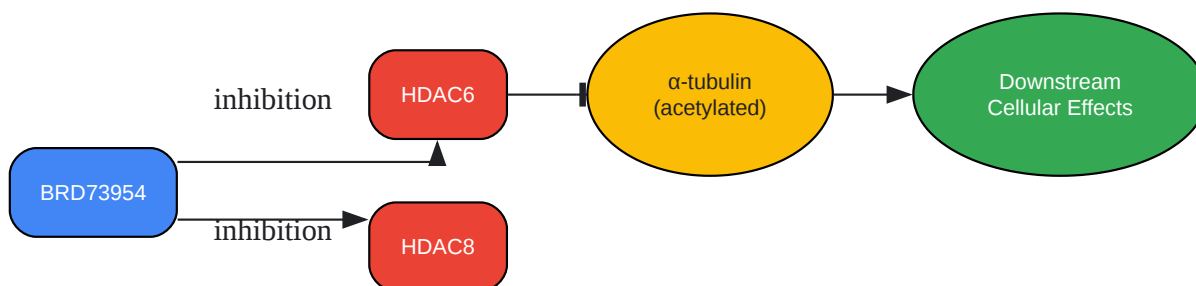
Cellular Acetylation Assay

The effect of **BRD73954** on cellular protein acetylation is assessed in a cell line such as HeLa.

- HeLa cells are treated with various concentrations of **BRD73954** for a specified period (e.g., 24-48 hours).
- Following treatment, cells are lysed, and the protein concentration of the lysates is determined.
- Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membranes are probed with primary antibodies specific for acetylated α -tubulin (a known HDAC6 substrate) and acetylated histone H3 (a substrate for class I HDACs).
- After incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- The intensity of the bands is quantified to determine the relative levels of acetylated proteins.

Visualizations

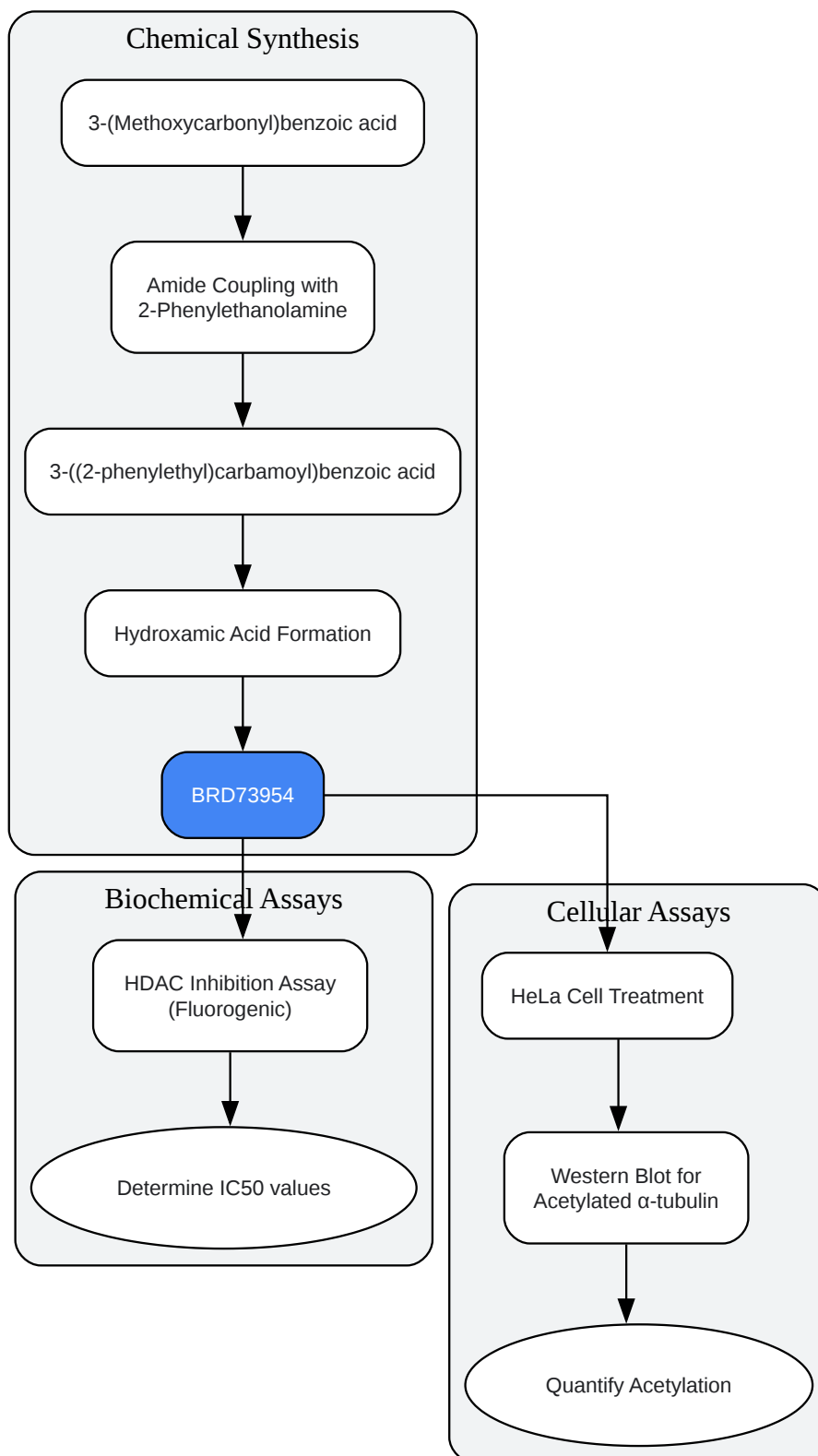
Signaling Pathway of BRD73954



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Caption: Signaling pathway of **BRD73954**.

Experimental Workflow for BRD73954 Evaluation



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Caption: Experimental workflow for **BRD73954** synthesis and evaluation.

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